Summary of Application: Amsacrine, an anticancer drug first synthesised in 1970, showed excellent preclinical activity and underwent clinical trial in 1978 under the auspices of the US National Cancer Institute, showing activity against acute lymphoblastic leukaemia .
Methods of Application: The drug is administered intravenously to patients suffering from acute lymphoblastic leukaemia .
Results: The drug showed promising results in the treatment of acute lymphoblastic leukaemia .
Summary of Application: In 1984, the enzyme DNA topoisomerase II was identified as a molecular target for amsacrine, acting to poison this enzyme and to induce DNA double-strand breaks .
Methods of Application: Amsacrine hydrochloride has been used as a topoisomerase poison in bacteriophage T4 topoisomerase assay .
Results: The drug was found to be effective in poisoning the enzyme DNA topoisomerase II .
Summary of Application: Amsacrine hydrochloride has been used as a topoisomerase inhibitor in Drosophila cell line, Kc167 .
Methods of Application: The drug is applied to the Drosophila cell line, Kc167, to inhibit the action of topoisomerase .
Results: The drug was found to be effective in inhibiting the action of topoisomerase in the Drosophila cell line, Kc167 .
Summary of Application: Amsacrine hydrochloride has been used as an antileukemia drug to test its effect on p53 transcriptional activity in tumor xenografts .
Methods of Application: The drug is applied to tumor xenografts to test its effect on p53 transcriptional activity .
Summary of Application: Amsacrine hydrochloride has been used as a topoisomerase II poison in dose-response assays in C. elegans .
Methods of Application: The drug is applied to C. elegans in dose-response assays to test its effect as a topoisomerase II poison .
Summary of Application: Amsacrine hydrochloride is effective in the treatment of malignant lymphomas .
Methods of Application: The drug is administered intravenously to patients suffering from malignant lymphomas .
Results: The drug showed promising results in the treatment of malignant lymphomas .
Summary of Application: Amsacrine, an anticancer drug, has been identified as a molecular target for DNA topoisomerase II, acting to poison this enzyme and induce DNA double-strand breaks .
Methods of Application: Amsacrine is used as a DNA-binding anticancer drug .
Results: Amsacrine showed excellent activity against acute lymphoblastic leukaemia and was found to have significant activity against human acute leukaemia .
Summary of Application: Amsacrine is an antineoplastic agent. It has been used in acute lymphoblastic leukemia .
Methods of Application: Amsacrine is administered to patients suffering from acute lymphoblastic leukemia .
Results: Amsacrine showed promising results in the treatment of acute lymphoblastic leukemia .
Summary of Application: Amsacrine has poor activity in the treatment of solid tumors .
Methods of Application: Amsacrine is administered to patients suffering from solid tumors .
Results: Amsacrine showed poor results in the treatment of solid tumors .
Amsacrine hydrochloride possesses a unique structure with several key features:
The combination of these features is crucial for amsacrine hydrochloride's interaction with DNA and its potential antitumor activity [].
The exact synthesis of amsacrine hydrochloride is proprietary information, but scientific literature describes similar acridine derivative syntheses.
Amsacrine hydrochloride is a hazardous compound and should be handled with appropriate precautions:
These reactions highlight the compound's structural complexity and its reliance on specific functional groups for biological activity.
Amsacrine exhibits significant biological activity as a cytotoxic agent. Its mechanism primarily involves:
Despite its efficacy, amsacrine can induce side effects such as myelosuppression and cardiotoxicity, which necessitate careful monitoring during treatment .
The synthesis of amsacrine hydrochloride can be summarized in the following steps:
This multi-step synthesis illustrates the complexity involved in producing this compound.
Research indicates that amsacrine interacts with several biological targets:
These interactions underscore the compound's multifaceted role in both therapeutic and adverse effects.
Several compounds share structural or functional similarities with amsacrine hydrochloride. Here are some notable examples:
Compound Name | Structural Type | Mechanism of Action | Unique Features |
---|---|---|---|
Doxorubicin | Anthracycline | DNA intercalation, topoisomerase II inhibition | Broad-spectrum anticancer activity |
Etoposide | Podophyllotoxin | Topoisomerase II inhibition | Primarily used for testicular cancer |
Mitoxantrone | Anthracenedione | DNA intercalation | Less cardiotoxicity compared to doxorubicin |
Daunorubicin | Anthracycline | DNA intercalation | Used specifically for acute leukemias |
Amsacrine stands out due to its specific intercalation preference for adenine-thymine pairs and its unique side effect profile, including notable cardiotoxicity and myelosuppression, which requires careful management during therapy .
Acute Toxic;Irritant